molecular formula C17H23N3O3S B2740898 6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-71-9

6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2740898
M. Wt: 349.45
InChI Key: DMMXXRSIPNMYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • The compound is a heterocyclic molecule with a fused thieno[2,3-c]pyridine ring system.

  • It contains an acetyl group , an amino group , and a cyclohexanecarbonylamino substituent.





  • Synthesis Analysis



    • The synthesis of this compound involves condensation reactions using cyanoacrylamide derivatives as precursors.

    • Different active methylene compounds (such as malononitrile, ethyl cyanoacetate, and ethyl acetoacetate) react with cyanoacrylamide derivatives to form the corresponding pyridinone derivatives.

    • Bi-nucleophiles like hydrazine hydrate and thiosemicarbazide can also react with cyanoacrylamide derivatives to yield pyrazole derivatives.





  • Molecular Structure Analysis



    • IUPAC Name : N-[(6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)carbonyl]urea

    • InChI Code : 1S/C11H14N4O3S/c1-5(16)15-3-2-6-7(4-15)19-9(12)8(6)10(17)14-11(13)18/h2-4,12H2,1H3,(H3,13,14,17,18)





  • Chemical Reactions Analysis



    • The compound inhibits activated factor X (FXa) and has potential antithrombotic activity.

    • It indirectly inhibits platelet aggregation by reducing thrombin generation.





  • Physical And Chemical Properties Analysis



    • Purity : 95%

    • Physical Form : Solid

    • Molecular Weight : 282.32 g/mol




  • Scientific Research Applications

    Synthesis of Heterocyclic Compounds

    One of the primary applications of compounds related to "6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide" is in the synthesis of novel heterocyclic compounds. These compounds have been synthesized to explore their potential antimicrobial activities. For instance, Abdel-rahman et al. (2002) conducted a study on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, demonstrating the versatility of thienopyridine derivatives in generating biologically active molecules (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, Al-Sehemi & Bakhite (2005) further expanded on this by synthesizing new heterocyclic compounds containing the cycloalka(e)thieno(2,3-b)pyridine moiety, showcasing the structural diversity achievable with these frameworks (Al‐Sehemi & Bakhite, 2005).

    Antimicrobial Activity Studies

    Another significant application is the evaluation of antimicrobial activities of these compounds. Azab et al. (2016) synthesized a series of linear dipeptide pyridine and macrocyclic pentaazapyridine candidates, assessing their potential as antimicrobial agents. This study highlights the biological potential of pyridine derivatives in addressing microbial resistance (Azab, Flefel, Sabry, & Amr, 2016). Flefel et al. (2018) also investigated the antimicrobial activities of some synthesized macrocyclic pentaazapyridine and dipeptide pyridine derivatives, further contributing to the field of antimicrobial research (Flefel, Alsafi, Alahmadi, & Amr, 2018).

    Synthesis of Novel Pyrido and Thieno Derivatives

    Further, research has been conducted on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related compounds. Bakhite et al. (2005) explored the synthesis of these compounds, highlighting the synthetic versatility of thienopyridine derivatives in creating complex heterocyclic systems that can serve as precursors for further chemical modifications (Bakhite, Al‐Sehemi, & Yamada, 2005).

    Biological Evaluation and QSAR Studies

    Lastly, the synthesis and biological evaluation of 6-oxo-pyridine-3-carboxamide derivatives as antimicrobial and antifungal agents by El-Sehrawi et al. (2015) represent another application. They conducted 2D QSAR studies to understand the relationship between the molecular structure of these compounds and their biological activities, offering insights into the design of more effective antimicrobial agents (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).

    Safety And Hazards



    • The compound is not intended for human or veterinary use.

    • For research use only.




  • Future Directions

    properties

    IUPAC Name

    6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H23N3O3S/c1-10(21)20-8-7-12-13(9-20)24-17(14(12)15(18)22)19-16(23)11-5-3-2-4-6-11/h11H,2-9H2,1H3,(H2,18,22)(H,19,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DMMXXRSIPNMYTQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCCC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H23N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    349.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.